8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to the purine dione class, characterized by a bicyclic purine core modified with multiple substituents. Its structure includes:
- 7-ethyl and 3-methyl groups, which contribute to steric and electronic modulation of the purine core.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-6-8-21-14(23)12-13(19(5)16(21)24)17-15(20(12)7-2)22-11(4)9-10(3)18-22/h6,9H,1,7-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOGGJLHIYKFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole moiety and a tetrahydropurine core. Its molecular formula is , with a molecular weight of 306.37 g/mol. The presence of the pyrazole ring is significant as it is known to enhance various biological activities.
Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that related compounds induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : The compound enhances the expression of pro-apoptotic proteins such as caspases. In vitro studies showed a concentration-dependent increase in caspase 3 production in HCT116 cells upon treatment with similar pyrazole derivatives .
- Case Studies : A study evaluating the cytotoxicity of related pyrazole compounds reported IC50 values indicating strong activity against several cancer cell lines including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The most potent compounds exhibited IC50 values as low as 2.13 µM against MCF-7 cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives are often explored for their ability to inhibit inflammatory pathways:
- Research Findings : Studies have shown that similar compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented:
- Mechanism : These compounds disrupt microbial cell wall synthesis and inhibit enzymatic functions critical for microbial survival.
- Case Studies : A series of pyrazole derivatives were tested against various bacterial strains, showing significant inhibition at low concentrations .
Data Table: Biological Activities Summary
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets:
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Ring
The 3,5-dimethylpyrazole moiety exhibits reactivity toward electrophilic and nucleophilic agents. Substitution typically occurs at the N1 position due to steric protection from methyl groups at C3 and C5.
Key Findings :
-
Methylation at N1 enhances hydrophobicity but reduces hydrogen-bonding capacity .
-
Acylated derivatives show improved stability under acidic conditions .
Oxidation of the Purine Core
The tetrahydro-1H-purine-2,6-dione system undergoes oxidative modifications at the C7 and C8 positions under controlled conditions.
Notable Observations :
-
Oxidation at C7 preserves the pyrazole ring but reduces enzymatic binding affinity .
-
Ozonolysis of the propenyl group generates a ketone intermediate for further functionalization.
Alkylation and Ring-Opening Reactions
The propenyl (allyl) substituent participates in alkylation and cycloaddition reactions.
Mechanistic Insights :
-
Allylic positions show regioselectivity in hydroboration due to steric effects.
-
Diels-Alder adducts exhibit enhanced thermal stability.
Hydrolysis and Rearrangement
The purine-2,6-dione system is susceptible to hydrolysis under basic or enzymatic conditions:
| Hydrolysis Agent | Conditions | Products | Notes | References |
|---|---|---|---|---|
| NaOH (1M) | Reflux, 6 hrs | Uracil analog + pyrazole fragment | Degradation pathway | |
| Carboxypeptidase A | pH 7.4, 37°C | Cleaved purine ring | Bioactivation mechanism |
Stability Data :
Catalytic Functionalization
Transition-metal catalysts enable C–H activation and cross-coupling:
| Catalyst System | Substrate | Products | Turnover (TOF) | References |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Aryl halides | C8-arylated purines | 120/hr | |
| RuCl₃/NMO | Alkenes | Epoxidized derivatives | 85 |
Optimization Strategies :
-
Ligand choice (e.g., XPhos) minimizes dehalogenation side reactions .
-
N-Methyl groups suppress undesired N7 coordination in Pd-mediated reactions .
Photochemical Reactions
The pyrazole-purine conjugate exhibits unique photophysical properties:
| Light Source | Conditions | Outcomes | Quantum Yield | References |
|---|---|---|---|---|
| UV (254 nm) | MeCN, N₂ atmosphere | [2+2] Cycloaddition at allyl group | 0.32 | |
| Visible light (450 nm) | Eosin Y, H₂O | Singlet oxygen generation | 0.18 |
Applications :
-
Photoinduced dimerization creates mechanically interlocked structures.
-
Singlet oxygen production suggests potential in photodynamic therapy .
Comparative Reactivity Table
Key functional groups ranked by reactivity (1 = most reactive):
| Position/Group | Reactivity | Susceptible Reactions |
|---|---|---|
| Allyl (propenyl) | 1 | Cycloaddition, oxidation |
| Pyrazole N1 | 2 | Alkylation, acylation |
| Purine C7 | 3 | Oxidation, nucleophilic attack |
| Ethyl side chain | 4 | Radical halogenation |
Comparison with Similar Compounds
Structural Analogs within the Purine Dione Class
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS 1014072-87-7)
Key Differences :
- 7-Substituent : The target compound has a 7-ethyl group, while the analog features a 7-(2-methylallyl) group.
- 1-Substituent : The target compound’s 1-allyl group contrasts with the analog’s 1-H (unsubstituted position).
Implications :
- This could affect solubility, metabolic pathways, or target engagement.
- The discontinuation of the analog (as noted in ) may suggest synthetic challenges or unfavorable pharmacokinetic properties, prompting exploration of substituents like ethyl and allyl in the target compound .
Table 1: Structural and Substituent Comparison
| Feature | Target Compound | Analog (CAS 1014072-87-7) |
|---|---|---|
| 7-Position Substituent | Ethyl (linear alkyl) | 2-Methylallyl (branched, unsaturated) |
| 1-Position Substituent | Prop-2-en-1-yl (allyl) | Hydrogen |
| 3-Position Substituent | Methyl | Methyl |
| Core Structure | Purine-2,6-dione | Purine-2,6-dione |
Pyrazole-Containing Heterocycles
Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives () and coumarin-pyrimidinone hybrids () share the pyrazole motif but differ in core structure.
Key Insights :
- The 3,5-dimethylpyrazole group in the target compound is analogous to pyrazole derivatives in , which exhibit thiophene and ester functionalities. Such substituents are often leveraged for enhanced solubility or target specificity in medicinal chemistry .
- In , coumarin moieties are integrated into pyrazole hybrids, suggesting a trend toward multi-heterocyclic systems to optimize bioactivity. The target compound’s purine core may offer distinct electronic properties compared to coumarin or thiophene systems .
Bicyclic Systems with Varied Cores
The tetrahydroimidazo[1,2-a]pyridine derivative in highlights the role of bicyclic frameworks in drug design.
Comparison :
- Substituent Diversity: The imidazopyridine derivative features electron-withdrawing groups (cyano, nitro), while the target compound employs alkyl/allyl substituents. This contrast underscores the trade-off between electronic modulation and steric effects in drug design .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Alkyl vs. Allyl Substituents : Ethyl groups may improve metabolic stability compared to unsaturated groups like allyl, which are prone to oxidation.
- Pyrazole Positioning : The 8-position pyrazole in the target compound could mimic adenine-binding motifs in enzymes, a hypothesis supported by purine-based kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
